2-(6-Methylquinolin-3-yl)ethan-1-amine
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Overview
Description
2-(6-Methylquinolin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . It is characterized by the presence of a quinoline ring substituted with a methyl group at the 6-position and an ethylamine group at the 3-position . This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
The synthesis of 2-(6-Methylquinolin-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylquinoline and ethylamine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Synthetic Route: One common synthetic route involves the alkylation of 6-methylquinoline with ethylamine under reflux conditions.
Chemical Reactions Analysis
2-(6-Methylquinolin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Scientific Research Applications
2-(6-Methylquinolin-3-yl)ethan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(6-Methylquinolin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-(6-Methylquinolin-3-yl)ethan-1-amine can be compared with other similar compounds, such as:
2-(6-Methylquinolin-3-yl)ethanol: This compound has a hydroxyl group instead of an amine group, which affects its chemical properties and reactivity.
6-Methylquinoline: Lacking the ethylamine group, this compound has different biological and chemical properties.
2-(6-Methylquinolin-3-yl)acetic acid: This compound has a carboxylic acid group instead of an amine group, leading to different applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(6-methylquinolin-3-yl)ethanamine |
InChI |
InChI=1S/C12H14N2/c1-9-2-3-12-11(6-9)7-10(4-5-13)8-14-12/h2-3,6-8H,4-5,13H2,1H3 |
InChI Key |
HUUYTKLYVDOBIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)CCN |
Origin of Product |
United States |
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